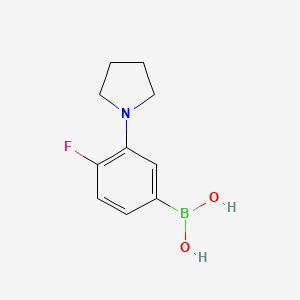

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid

CAS No.: 1704073-15-3

Cat. No.: VC2740984

Molecular Formula: C10H13BFNO2

Molecular Weight: 209.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704073-15-3 |

|---|---|

| Molecular Formula | C10H13BFNO2 |

| Molecular Weight | 209.03 g/mol |

| IUPAC Name | (4-fluoro-3-pyrrolidin-1-ylphenyl)boronic acid |

| Standard InChI | InChI=1S/C10H13BFNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2 |

| Standard InChI Key | WXTMKDJAANPCDQ-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)F)N2CCCC2)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1)F)N2CCCC2)(O)O |

Introduction

Chemical Properties and Structure

Basic Identification and Physical Properties

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid is identified by the CAS Registry Number 1704073-15-3. It has a molecular formula of C10H13BFNO2 and a molecular weight of 209.03 g/mol .

The compound's IUPAC name is (4-fluoro-3-pyrrolidin-1-ylphenyl)boronic acid, though it is also known by synonyms such as "Boronic acid, B-[4-fluoro-3-(1-pyrrolidinyl)phenyl]-" .

Table 1 below summarizes the key physical and chemical properties of the compound:

Structural Characteristics

The compound features several important structural elements:

-

A phenyl ring as the core structure

-

A boronic acid group (B(OH)2) at position 1 of the phenyl ring

-

A fluorine atom at position 4 of the phenyl ring

-

A pyrrolidin-1-yl group (a five-membered nitrogen-containing ring) at position 3 of the phenyl ring

The structural representation can be expressed using the following notations:

-

Standard InChI: InChI=1S/C10H13BFNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2

-

Standard InChIKey: WXTMKDJAANPCDQ-UHFFFAOYSA-N

-

SMILES: B(C1=CC(=C(C=C1)F)N2CCCC2)(O)O

The boronic acid group is particularly notable for its ability to form reversible covalent bonds with nucleophilic groups, such as hydroxyl groups in proteins and enzymes. This property is central to many of the compound's applications in medicinal chemistry.

Synthesis Methods

Suzuki-Miyaura Coupling Reaction

The primary method for synthesizing (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction is a fundamental technique in organic synthesis for forming carbon-carbon bonds between organoboron compounds and halides.

The general synthesis process involves:

-

Preparation of appropriate aryl halide precursors

-

Reaction with a boronic acid or ester source

-

Use of a palladium catalyst, typically Pd(PPh₃)₄

-

Addition of a base, commonly Na₂CO₃ or K₂CO₃

-

Reaction in a suitable solvent system, often a mixture of organic solvent and water

The reaction typically requires elevated temperatures (80-100°C) and can produce the target compound with good to excellent yields when optimized.

Industrial Production Considerations

For industrial-scale production, the synthesis is modified to improve efficiency and cost-effectiveness. These modifications may include:

-

Use of continuous flow reactors

-

Automated systems for quality control

-

Alternative catalyst systems to reduce palladium loading

-

Optimized solvent systems and reaction conditions

These adaptations are essential for producing the compound at scale while maintaining consistent quality and yield.

Applications in Research and Medicine

Role in Organic Synthesis

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid serves as a valuable building block in organic synthesis. Its primary applications include:

-

Formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions

-

Synthesis of complex organic molecules, particularly those with pharmaceutical potential

-

Creation of libraries of compounds for drug discovery screening

-

Development of structure-activity relationship studies

The boronic acid functionality allows for selective reactions that facilitate the construction of complex molecular frameworks, making this compound particularly valuable in medicinal chemistry and pharmaceutical research.

Medicinal Chemistry Applications

In the field of medicinal chemistry, (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid has generated interest due to its potential biological activities:

-

Enzyme inhibition: The compound can form reversible covalent bonds with serine residues in the active sites of various enzymes, including proteases and kinases

-

Drug development: It serves as a precursor for developing novel pharmaceutical agents

-

Structure-activity relationship studies: The unique structure allows for investigation of how specific functional groups influence biological activity

These applications highlight the compound's versatility and potential value in drug discovery efforts.

Biological Activity and Cellular Effects

Enzyme Inhibition Mechanisms

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid demonstrates significant potential in enzyme inhibition through several mechanisms:

-

The boronic acid group forms reversible covalent bonds with nucleophilic residues (particularly serine and threonine) in enzyme active sites

-

These interactions can block substrate access or alter enzyme conformation

-

The pyrrolidine moiety enhances binding affinity through additional non-covalent interactions

-

The fluorine atom contributes to binding selectivity and metabolic stability

This mechanism of action makes the compound particularly interesting for targeting serine proteases and kinases involved in various disease processes.

Cellular Signaling Effects

At the cellular level, the compound influences multiple biochemical pathways:

-

Modulation of cell signaling pathways through enzyme inhibition

-

Alteration of protein phosphorylation states

-

Effects on gene expression and cellular metabolism

-

Potential influence on cell proliferation, apoptosis, and differentiation

These cellular effects underpin the compound's potential applications in treating various diseases, particularly those involving dysregulated enzyme activity.

| Desired Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 4.784 mL | 23.92 mL | 47.84 mL |

| 5 mM | 0.9568 mL | 4.784 mL | 9.568 mL |

| 10 mM | 0.4784 mL | 2.392 mL | 4.784 mL |

This table provides guidance for preparing solutions of different concentrations using various amounts of the compound .

Current Research and Future Directions

Recent Research Findings

Current research on (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid focuses on several areas:

-

Optimization of synthesis methods to improve yield and purity

-

Exploration of its potential as an enzyme inhibitor, particularly against serine proteases and kinases

-

Investigation of structure-activity relationships to enhance binding selectivity

-

Development of derivative compounds with improved pharmacological properties

These research efforts continue to expand our understanding of the compound's potential applications in medicinal chemistry and drug discovery.

Future Research Directions

Several promising research directions for this compound include:

-

Further investigation of its effectiveness against specific disease targets

-

Development of more efficient synthetic routes for large-scale production

-

Creation of structural analogs with enhanced biological activity

-

Exploration of potential applications beyond enzyme inhibition, such as in diagnostic imaging or bioconjugation chemistry

These future directions highlight the ongoing interest in this compound and its derivatives in both academic and industrial research settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume